Methyl 3-methoxy-d3-benzoate
CAS No.:
Cat. No.: VC13725419
Molecular Formula: C9H10O3
Molecular Weight: 169.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10O3 |
|---|---|
| Molecular Weight | 169.19 g/mol |
| IUPAC Name | methyl 3-(trideuteriomethoxy)benzoate |
| Standard InChI | InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-8)9(10)12-2/h3-6H,1-2H3/i1D3 |
| Standard InChI Key | DUKYPQBGYRJVAN-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC1=CC=CC(=C1)C(=O)OC |
| SMILES | COC1=CC=CC(=C1)C(=O)OC |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)OC |
Introduction
Chemical Identification and Structural Analysis
Molecular Formula and Nomenclature
Methyl 3-methoxy-d3-benzoate has the molecular formula C₉H₁₀O₃, with a molecular weight of 169.19 g/mol . Its IUPAC name is methyl 3-(trideuteriomethoxy)benzoate, reflecting the deuteration at the methoxy group (-OCD₃) .
Structural Features
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The benzene ring is substituted with a methoxy-d3 group at position 3 and a methyl ester at position 1 (Figure 1) .
Table 1: Key Structural Descriptors
Synthesis and Industrial Production
Synthetic Routes
Deuterated analogs of methyl benzoates are typically synthesized via esterification or transesterification using deuterated reagents. For methyl 3-methoxy-d3-benzoate:
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Deuterated Methanol Route: Reacting 3-hydroxybenzoic acid with deuterated methanol (CD₃OH) under acidic conditions introduces the -OCD₃ group .
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Isotopic Exchange: Post-synthetic deuteration via acid- or base-catalyzed exchange with D₂O, though less common due to lower efficiency .
Table 2: Optimized Reaction Conditions
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst | H₂SO₄ or HCl | 85–90% yield |
| Temperature | 60–80°C | Complete esterification |
| Solvent | Anhydrous CH₃CN or DMF | Minimal hydrolysis |
Industrial Scalability
Continuous-flow reactors enhance deuteration efficiency by ensuring precise control over reaction parameters (e.g., residence time, temperature). This method reduces deuterium loss and improves purity (>98%) .
Physicochemical Properties
Spectral Characteristics
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NMR: The methoxy-d3 group produces a singlet at δ 3.8 ppm in ¹H NMR, absent in non-deuterated analogs. ¹³C NMR shows a peak at δ 56.2 ppm for the deuterated methoxy carbon .
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Mass Spectrometry: ESI-MS exhibits a prominent [M+H]⁺ ion at m/z 170.19, with deuterium incorporation confirmed by isotopic patterning .
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, releasing CO₂ and deuterated methanol.
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Hydrolytic Sensitivity: Stable under neutral conditions but hydrolyzes in acidic/basic media to 3-methoxy-d3-benzoic acid .
Applications in Research and Industry
Isotopic Labeling in Metabolism Studies
Deuterated methoxy groups act as non-radioactive tracers in pharmacokinetic studies. For example, methyl 3-methoxy-d3-benzoate has been used to track the metabolism of benzoate esters in murine models, revealing hepatic clearance pathways .
Internal Standards in Analytical Chemistry
In LC-MS, this compound serves as an internal standard for quantifying non-deuterated analogs in complex matrices (e.g., plasma, environmental samples), improving accuracy by correcting for ion suppression .
Catalysis and Mechanistic Studies
The deutero-methoxy group aids in elucidating reaction mechanisms. For instance, its use in Pd-catalyzed cross-coupling reactions confirmed hydride transfer as a rate-limiting step via kinetic isotope effects (KIE ≈ 2.5) .
Future Directions
Recent advances in deuterium chemistry highlight opportunities for methyl 3-methoxy-d3-benzoate in drug development, particularly in optimizing metabolic stability of lead compounds . Collaborative efforts between academia and industry are critical to expanding its applications in sustainable chemistry and precision medicine.
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